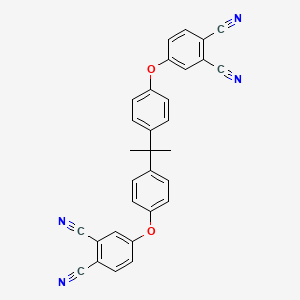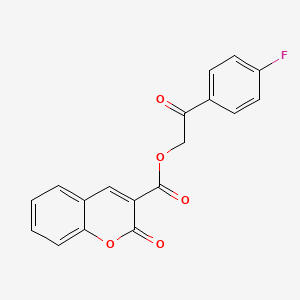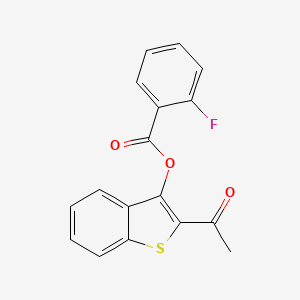![molecular formula C31H31ClN4O3 B10875405 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[4-(morpholin-4-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10875405.png)
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[4-(morpholin-4-yl)phenyl]piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、分子式が
C21H19ClN2O3
である、ピペリジン系複素環ファミリーの魅力的なメンバーです。その構造は、キノリン部分、フェニル基、モルホリン環を組み合わせています。合成、反応、用途などを探ってみましょう。準備方法
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of 6-chloro-2-oxo-4-phenylquinoline with N-[4-(morpholin-4-yl)phenyl]piperidine-3-carboxamide. The reaction typically occurs under suitable solvent conditions and with appropriate catalysts.
Industrial Production:: While industrial-scale production methods may vary, laboratories often employ efficient synthetic strategies to obtain this compound in reasonable yields.
化学反応の分析
Reactivity::
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to modified functional groups.
Substitution: Substituents on the phenyl ring can be replaced by various nucleophiles.
Cyclization: Intramolecular cyclization reactions may occur due to the presence of the piperidine and morpholine rings.
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or chromium trioxide (CrO3
). Reducing agents such as lithium aluminum hydride (Reduction: LiAlH4
) or hydrogen gas (catalyzed by palladium on carbon).Substitution: Nucleophiles like amines or alkoxides.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The specific products depend on the reaction conditions and the substituents involved. Isolated intermediates or derivatives may exhibit distinct properties.
科学的研究の応用
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse reactivity.
Organic Synthesis: It serves as a building block for more complex molecules.
Biological Activity: Investigate its effects on cellular processes, receptors, or enzymes.
Drug Development: Assess its pharmacological properties and potential therapeutic applications.
Materials Science: Explore its use in materials, coatings, or sensors.
作用機序
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.
類似化合物との比較
While I don’t have a direct list of similar compounds, researchers often compare it with related quinoline-based structures. Its unique combination of functional groups sets it apart.
特性
分子式 |
C31H31ClN4O3 |
|---|---|
分子量 |
543.1 g/mol |
IUPAC名 |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-(4-morpholin-4-ylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C31H31ClN4O3/c32-23-8-13-27-26(19-23)28(21-5-2-1-3-6-21)29(31(38)34-27)36-14-4-7-22(20-36)30(37)33-24-9-11-25(12-10-24)35-15-17-39-18-16-35/h1-3,5-6,8-13,19,22H,4,7,14-18,20H2,(H,33,37)(H,34,38) |
InChIキー |
FMIYFWSCUFULAY-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)N6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10875325.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B10875343.png)
![11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10875351.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10875352.png)
![(4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875364.png)
![Benzaldehyde O~1~-[(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime](/img/structure/B10875371.png)


![11-benzyl-N-(2-morpholin-4-ylethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B10875388.png)
![7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10875398.png)
![2-(4-acetylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10875410.png)

![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10875416.png)
![N-[2-(3-{[4-(2-chloro-6-nitrophenoxy)benzyl]oxy}quinoxalin-2-yl)phenyl]acetamide](/img/structure/B10875419.png)
